BenchChemオンラインストアへようこそ!

nebacumab

Sepsis Gram-negative bacteremia Anti-endotoxin immunotherapy

Nebacumab (CAS 138330-99-1), also known as HA-1A or Centoxin, is a human immunoglobulin M (IgM) monoclonal antibody specifically engineered to bind the lipid A domain of lipopolysaccharide (LPS), the endotoxin produced by Gram-negative bacteria. It was developed primarily for the treatment of Gram-negative sepsis and septic shock.

Molecular Formula C24H44N4O8
Molecular Weight 0
CAS No. 138330-99-1
Cat. No. B1180876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenebacumab
CAS138330-99-1
Molecular FormulaC24H44N4O8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nebacumab 138330-99-1: Human IgM Monoclonal Antibody Targeting Lipid A for Sepsis Research


Nebacumab (CAS 138330-99-1), also known as HA-1A or Centoxin, is a human immunoglobulin M (IgM) monoclonal antibody specifically engineered to bind the lipid A domain of lipopolysaccharide (LPS), the endotoxin produced by Gram-negative bacteria [1]. It was developed primarily for the treatment of Gram-negative sepsis and septic shock [2]. The antibody is produced by a stable heteromyeloma cell line A6(H4C5) and exhibits a pentameric structure with a molecular weight of approximately 900 kDa [1]. Nebacumab was briefly marketed in some European countries in the early 1990s but was withdrawn globally by 1993 due to failure to consistently demonstrate clinical efficacy and safety concerns in subsequent trials [3].

Why Generic Substitution Fails: Nebacumab's Unique Clinical Failure Profile Distinguishes It from Other Anti-Endotoxin Antibodies


Nebacumab cannot be simply interchanged with other anti-endotoxin monoclonal antibodies, such as the murine IgM antibody E5 or the TLR4 antagonist Eritoran, due to fundamental differences in molecular structure, immunogenicity, and crucially, its distinct clinical failure trajectory. While many anti-endotoxin agents have shown neutral or negative outcomes in sepsis trials, nebacumab's clinical development path was uniquely marked by an initial positive efficacy signal in a subgroup of patients with gram-negative bacteremia [1], followed by a confirmatory trial that was halted early due to excess mortality in the treatment arm [2]. This contrasts with agents like E5, which consistently failed to demonstrate a survival benefit across multiple large trials [3]. Furthermore, in vitro studies have revealed that nebacumab can induce IL-6 production in whole blood from some ICU patients, a pro-inflammatory effect associated with increased mortality that has not been consistently reported for other anti-endotoxin antibodies [4]. These differential properties in both clinical performance and immunomodulatory activity make nebacumab a uniquely instructive research tool for dissecting the complexities of anti-endotoxin therapy and sepsis pathophysiology.

Nebacumab Quantitative Differentiation: Head-to-Head Efficacy, Pharmacokinetic, and Safety Data vs. Comparators


Phase III Clinical Trial Efficacy: Nebacumab Shows Early Mortality Benefit in Subgroup but Later Trial Halted for Excess Mortality

In a randomized, double-blind, placebo-controlled trial of 543 sepsis patients (1991), nebacumab (HA-1A) demonstrated a statistically significant reduction in 28-day mortality among the subset of 200 patients with confirmed gram-negative bacteremia. Mortality was 30% (32/105) in the HA-1A group compared to 49% (45/92) in the placebo group (P=0.014) [1]. However, a second confirmatory Phase III trial was subsequently halted due to excess mortality in the HA-1A-treated arm, and the drug was withdrawn from the market [2]. This divergent outcome profile—initial efficacy signal followed by a safety-driven trial termination—differentiates nebacumab from other anti-endotoxin antibodies like E5, which consistently showed no survival benefit in multiple large trials (e.g., 28-day mortality 38.5% E5 vs. 40.3% placebo, P=0.56) [3].

Sepsis Gram-negative bacteremia Anti-endotoxin immunotherapy

Comparative Pharmacokinetics in Pediatric vs. Adult Sepsis: Nebacumab Shows Age-Dependent Clearance and Volume of Distribution

A multicenter trial evaluated the pharmacokinetics of a single 3 mg/kg dose of nebacumab in 42 pediatric patients (mean age 7.8 years) with sepsis syndrome [1]. Parameters were compared to previously reported data in adults with sepsis syndrome [2]. In children, clearance was 6.1 ± 2.0 mL/kg/h and apparent volume of distribution at steady state (Vss) was 0.11 ± 0.03 L/kg (110 mL/kg). In contrast, adults exhibited a lower clearance of 2.8 ± 0.4 mL/kg/h and a smaller Vss of 48.5 ± 4.5 mL/kg. The elimination half-life was similar between groups (14.5 ± 6.8 h in children vs. 15.9 ± 1.5 h in adults). This indicates that children clear the antibody more than twice as fast and distribute it into a significantly larger relative volume, requiring distinct dosing considerations.

Pharmacokinetics Pediatric Sepsis IgM Antibody Disposition

In Vitro Pro-Inflammatory Cytokine Induction: Nebacumab Stimulates IL-6 Production in a Subset of ICU Patients

An in vitro study incubated whole blood from 15 ICU patients with systemic inflammatory response syndrome (SIRS) with nebacumab (HA-1A) for 24 hours. Concentrations of IL-6 exceeded baseline by more than 25% in samples from 5 of 15 patients [1]. Notably, 4 of these 5 patients (80%) subsequently died, compared to only 1 death among the 10 patients (10%) whose IL-6 levels did not increase with HA-1A exposure (P = 0.03) [1]. This pro-inflammatory response was not observed in whole blood from healthy subjects. This immunomodulatory activity, which may contribute to the observed clinical harm in some patient subgroups, differentiates nebacumab from other anti-endotoxin agents that have not been shown to directly induce IL-6 production.

Cytokine Storm Immunomodulation Sepsis Biomarkers

Safety Profile in Pediatric Sepsis: Low Incidence of Drug-Related Hypotension

In the pediatric pharmacokinetic study of 42 patients receiving 44 infusions of nebacumab at 3 mg/kg, the most frequently reported adverse event possibly related to the study drug was decreased blood pressure, occurring in 4 of 44 infusions (9%) [1]. No anti-HA-1A antibodies were detected in any patient. The overall mortality rate in the study was 31%. This safety profile is similar to that observed in adult studies, where no adverse reactions were reported and the antibody was found to be nonimmunogenic [2]. This establishes a baseline for the expected rate of infusion-related reactions with this IgM antibody in critically ill pediatric populations.

Pediatric Safety Adverse Event Profile IgM Infusion Reactions

Binding Specificity for Lipid A: Human IgM vs. Murine IgM Anti-Endotoxin Antibodies

Nebacumab (HA-1A) is a fully human IgM monoclonal antibody that specifically binds to the lipid A domain of LPS [1]. In contrast, E5 is a murine IgM monoclonal antibody that also targets endotoxin but is derived from a mouse [2]. While direct comparative binding affinity data (Kd) for these two antibodies is not available in the public domain, the difference in species origin has direct implications for research applications. Human antibodies are generally less immunogenic and have distinct effector functions compared to murine antibodies, which can influence complement activation and Fc receptor-mediated clearance mechanisms [3]. The human origin of nebacumab makes it a more relevant comparator for humanized or fully human anti-endotoxin antibody candidates in preclinical studies.

LPS Neutralization Antibody Engineering Endotoxin Clearance

Clinical Trial Outcome Comparison: Nebacumab vs. Eritoran (E5564) in Sepsis

Both nebacumab (anti-lipid A IgM) and Eritoran (a synthetic TLR4 antagonist) target the LPS pathway but at different nodes. A comparative overview of their Phase III outcomes highlights distinct failure modes. Nebacumab's first trial showed a mortality benefit in a subgroup (30% vs. 49% placebo, P=0.014) [1] but a second trial was halted for excess mortality [2]. In contrast, Eritoran's Phase III trial showed no significant difference in 28-day all-cause mortality between the Eritoran and placebo groups (e.g., 28-day mortality rates were similar and not statistically different) [3]. This difference in trial outcome patterns—an initial positive signal followed by safety concerns vs. a consistently neutral efficacy signal—provides a valuable contrast for studying the translational challenges of targeting the LPS pathway in sepsis.

TLR4 Antagonism LPS Signaling Failed Sepsis Trials

Nebacumab Research Applications: Validated Use Cases for Anti-Endotoxin Antibody Studies


Benchmarking Novel Anti-Endotoxin Antibodies in Preclinical Sepsis Models

Nebacumab serves as a well-characterized human IgM benchmark for evaluating the efficacy and safety of next-generation anti-lipid A or anti-LPS antibodies in murine or other preclinical models of Gram-negative sepsis. Its established, albeit mixed, clinical trial history [1] provides a critical comparator for assessing the potential translatability of new candidates. Researchers can directly compare survival outcomes, cytokine profiles, and pharmacokinetic parameters against this historical control to contextualize their findings.

Investigating Age-Dependent Pharmacokinetics of IgM Antibodies

The documented differences in nebacumab clearance and volume of distribution between pediatric and adult sepsis patients [2] make it a valuable probe for studying the ontogeny of IgM antibody disposition. It can be used in physiologically-based pharmacokinetic (PBPK) models to predict the behavior of other IgM-based therapeutics in critically ill pediatric populations, or as a comparator in studies evaluating novel formulations designed to modify antibody half-life.

Ex Vivo Model for Antibody-Mediated Immunomodulation and Cytokine Release

The ability of nebacumab to induce IL-6 production in whole blood from a subset of ICU patients [3] provides a unique ex vivo assay system. Researchers can use nebacumab to study the mechanisms by which therapeutic antibodies can trigger pro-inflammatory responses in specific patient populations, to screen for predictive biomarkers of adverse reactions, or to evaluate the immunomodulatory potential of new anti-endotoxin antibody candidates in human-relevant systems.

Comparative Analysis of Failed Sepsis Immunotherapies

Nebacumab is a cornerstone compound for systematic reviews, meta-analyses, and comparative effectiveness research focused on the history of sepsis immunotherapy. Its distinct clinical trial trajectory—initial subgroup benefit followed by a halted trial for excess mortality [1]—offers a rich dataset for contrast with other failed agents like E5 (murine IgM, no benefit) [4] and Eritoran (TLR4 antagonist, neutral outcome) [5]. Such comparative analyses are crucial for extracting lessons from past failures to inform future drug development strategies in critical care.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for nebacumab

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.